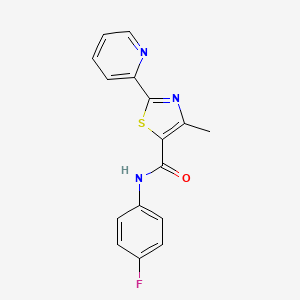

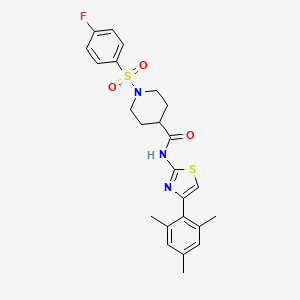

![molecular formula C23H22ClN3OS2 B2405405 Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-metil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-2-fenilacetamida CAS No. 1184964-04-2](/img/structure/B2405405.png)

Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-metil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-2-fenilacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzo[d]thiazol-2-yl, which is a heterocyclic compound . It is a complex organic molecule that contains multiple functional groups and rings, including a benzo[d]thiazol-2-yl ring, a tetrahydrothieno[2,3-c]pyridin-2-yl ring, and a phenylacetamide group .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The IR spectrum would show peaks corresponding to the various functional groups present in the molecule . The NMR spectra would provide information about the hydrogen and carbon atoms in the molecule and their connectivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectra can provide information about the hydrogen and carbon atoms in the molecule and their connectivity .Aplicaciones Científicas De Investigación

- Los estudios han demostrado que los derivados de este compuesto exhiben citotoxicidad contra varias líneas celulares de cáncer, incluyendo MGC-803, HepG-2, T24, y NCI-H460 .

Actividad Anticancerígena

Propiedades Antiinflamatorias

En resumen, el Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-metil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-2-fenilacetamida es prometedor en diversos campos científicos, desde la investigación del cáncer hasta el desarrollo de fármacos. Sus propiedades multifacéticas lo convierten en un tema emocionante para futuras investigaciones y aplicaciones. 🌟 !

Mecanismo De Acción

Mode of Action

For instance, some benzothiazole derivatives have been found to interact with DNA and strongly inhibit topoisomerase I .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival of these bacteria.

Pharmacokinetics

It is known that benzothiazole derivatives have been evaluated for their in vitro and in vivo activity , indicating that they have some level of bioavailability.

Result of Action

Some benzothiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

Action Environment

It is known that the efficacy of benzothiazole derivatives can vary depending on the specific conditions of the experiment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Direcciones Futuras

Future research could focus on further exploring the biological activity of this compound and its derivatives. This could include testing their activity against other biological targets, studying their mechanism of action in more detail, and investigating their potential use as therapeutic agents . Additionally, research could also focus on optimizing the synthesis of this compound and its derivatives to improve yields and reduce the production of unwanted byproducts .

Análisis Bioquímico

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit COX-1, an enzyme involved in inflammation . The compound’s interaction with this enzyme is likely due to its structural features, particularly the presence of the benzothiazole and tetrahydrothieno[2,3-c]pyridin moieties .

Cellular Effects

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride has been shown to have significant effects on various types of cells. In particular, it has demonstrated inhibitory effects against M. tuberculosis, suggesting potential anti-tubercular activity . It also influences cellular function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it has been found to inhibit COX-1, thereby reducing the production of prostaglandins and other mediators of inflammation . Molecular docking studies have also been conducted to visualize the binding of this compound to its target proteins .

Dosage Effects in Animal Models

While there is no specific information available on the dosage effects of this compound in animal models, compounds with similar structures have been studied. For instance, benzothiazole derivatives have been evaluated for their anti-inflammatory activity, with certain compounds demonstrating increased activity at higher dosages .

Metabolic Pathways

Given its structural similarity to other benzothiazole derivatives, it may be involved in similar metabolic processes .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS2.ClH/c1-26-12-11-16-19(14-26)29-23(25-20(27)13-15-7-3-2-4-8-15)21(16)22-24-17-9-5-6-10-18(17)28-22;/h2-10H,11-14H2,1H3,(H,25,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWCYBNPUOJVPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

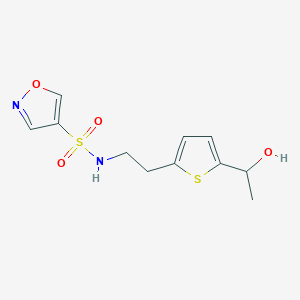

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)

![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)

![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)

![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)

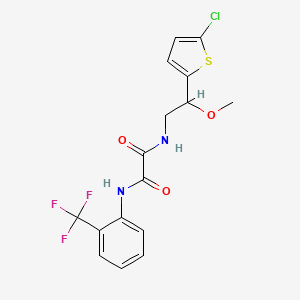

![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)

![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)

![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)